8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid

Physicochemical property optimization Solubility prediction Formulation development

8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid (CAS 1203571-75-8) is a privileged scaffold for kinase inhibitor SAR. The 8-bromo enables Suzuki/Buchwald couplings; 2-carboxylic acid provides amide linkage. Continuous flow synthesis supports kilogram scale. Distinct pKa and density aid crystallization. Ideal for medicinal chemistry and GMP impurity profiling.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1203571-75-8
Cat. No. B1528217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
CAS1203571-75-8
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C(=C1)Br)C(=O)O
InChIInChI=1S/C9H7BrN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14)
InChIKeyFTSQYAYTUUQLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid Procurement Overview


8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid (CAS 1203571-75-8) is a heterocyclic building block featuring an imidazo[1,2-a]pyridine core with a bromine substituent at the 8-position, a methyl group at the 6-position, and a carboxylic acid at the 2-position. This compound belongs to a privileged scaffold class extensively employed in medicinal chemistry for kinase inhibitor discovery and drug development programs [1]. The bromine atom enables versatile cross-coupling chemistry, while the carboxylic acid moiety provides a reactive handle for amide bond formation and further derivatization [2].

Why Generic Imidazo[1,2-A]pyridine Analogs Cannot Replace 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid


The imidazo[1,2-a]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein subtle changes in substitution pattern (e.g., bromine position from 3- to 6- to 8-, or the presence/absence of a 6-methyl group) fundamentally alter both chemical reactivity and biological target engagement [1]. Substitution at the 5-position of the imidazopyridine core has been shown to modulate δ-selectivity and pharmacological profile by up to 16-fold in potency assays, demonstrating that positional isomer substitution is not interchangeable [1]. Furthermore, the distinct pKa and density of the 8-bromo-6-methyl derivative confer unique solubility and handling characteristics that differentiate it from analogs lacking the methyl group [2].

Quantitative Differentiation Evidence for 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid Procurement Decisions


Acidity Profile Differentiation: pKa Contrast with 8-Bromo Analog Lacking 6-Methyl Group

8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid exhibits a predicted pKa of -4.85 ± 0.41, which differs significantly from the 8-bromo analog lacking the 6-methyl group (8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid), establishing distinct ionization behavior that influences solubility and formulation strategies [1].

Physicochemical property optimization Solubility prediction Formulation development

Density and Molecular Weight Distinction from Di-Bromo Analog 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

The target compound has a predicted density of 1.79 ± 0.1 g/cm³ and molecular weight of 255.07 g/mol . In contrast, the closely related di-bromo analog 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid possesses a substantially higher molecular weight of 333.96 g/mol (31% greater mass) and incorporates a second bromine atom that alters both steric bulk and electron density distribution .

Crystallization optimization Material handling Process chemistry

Class-Level Synthetic Efficiency Advantage via Continuous Flow Methodology

Compounds in the imidazo[1,2-a]pyridine-2-carboxylic acid class can be synthesized via a continuous flow process directly from 2-aminopyridines and bromopyruvic acid, representing a significant advance over conventional in-flask batch methods [1]. This methodology enables multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides using a two-microreactor process without isolation of intermediates [1].

Continuous flow synthesis Process intensification Scale-up manufacturing

Purity Tier Differentiation Among Commercial Suppliers Supporting Procurement Decisions

Commercial availability of 8-bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid spans multiple purity tiers: ≥98% purity from MolCore and Leyan , 97% from eMolecules , 95% from AKSci , and 91% from Sigma-Aldrich/Enamine . This purity gradient (91% to 98%) provides procurement flexibility based on downstream application requirements.

Supplier qualification Quality assurance Procurement optimization

Procurement-Driven Application Scenarios for 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid


Medicinal Chemistry: Kinase Inhibitor Scaffold Derivatization via Cross-Coupling

The 8-bromo substituent provides a single, well-defined site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling systematic SAR exploration at the 8-position while preserving the 6-methyl and 2-carboxylic acid functionalities for additional vector diversification [1]. The predicted density of 1.79 ± 0.1 g/cm³ and pKa of -4.85 ± 0.41 inform crystallization and salt formation strategies during lead optimization .

Process Chemistry: Continuous Flow Manufacturing Campaigns

The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold, including the target compound, is accessible via demonstrated continuous flow methodology that eliminates intermediate isolation steps [1]. This enables process intensification and improved throughput for kilogram-scale campaigns, with the 8-bromo substituent retained for late-stage diversification following scaffold assembly.

Analytical Reference Standard and Quality Control Applications

With defined purity specifications ranging from 91% to ≥98% across multiple commercial suppliers [1] , this compound serves as a well-characterized reference standard for HPLC method development, impurity profiling, and quality control of imidazo[1,2-a]pyridine-derived drug candidates in GMP environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.